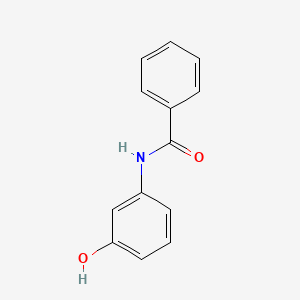

N-(3-Hydroxyphenyl)benzamide

Übersicht

Beschreibung

“N-(3-Hydroxyphenyl)benzamide” is a chemical compound with the CAS Number: 3743-28-0 . It has a molecular weight of 213.24 and belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 3-hydroxyaniline with benzoyl chloride in an aqueous medium . The product is then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code is 1S/C13H11NO2/c15-12-8-4-7-11 (9-12)14-13 (16)10-5-2-1-3-6-10/h1-9,15H, (H,14,16) . The appearance of signals at 135.1 ppm and 134.5 ppm belong to C9 and C12 of the titled compound .Physical And Chemical Properties Analysis

This compound has a melting point of 171-172 .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Activity

N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and tested for enzyme inhibition activities, particularly against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These compounds show potential applications in the inhibition of enzymes relevant to various diseases (Abbasi et al., 2014).

Chemoselective N-benzoylation

The compound is involved in the N-benzoylation of aminophenols, producing N-(2-hydroxyphenyl)benzamides. These products have been identified as compounds of biological interest, particularly in chemoselective synthesis (Singh et al., 2017).

Antimicrobial Activity

Some N-(o-hydroxyphenyl)benzamides, including similar compounds, have been synthesized and evaluated for their antimicrobial activities against various bacteria and the fungus Candida albicans. These compounds demonstrate significant antibacterial and antifungal activities, suggesting their use in the development of new antimicrobial agents (Şener et al., 2000).

Dopamine Receptor Ligands

N-(3-Hydroxyphenyl)benzamide derivatives have been synthesized as dopamine D3 receptor ligands. These compounds are designed to probe the secondary binding pocket of the receptor, indicating potential applications in neuroscience and drug development (Omran et al., 2018).

Antioxidant Activity

The structure and antioxidant activity of this compound derivatives have been studied using X-ray diffraction and DFT calculations. These studies highlight the compound's potential as an antioxidant agent (Demir et al., 2015).

Histone Deacetylase Inhibitors

This compound derivatives have been evaluated as novel histone deacetylase inhibitors, showing potential applications in cancer therapy due to their ability to inhibit enzymes involved in epigenetic regulation (Jiao et al., 2009).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This suggests applications in material science and engineering (Mishra et al., 2018).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s believed that the compound interacts with its targets through a series of biochemical reactions, possibly involving hydrogen bonding

Biochemical Pathways

It’s suggested that the compound may influence pathways related to intramolecular proton transfer . The downstream effects of these pathway alterations are currently unknown and warrant further investigation.

Pharmacokinetics

Information on the compound’s bioavailability is also lacking

Result of Action

Some studies suggest that the compound may exhibit aggregation-induced emission enhancement, indicating potential applications in fluorescence imaging . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(3-Hydroxyphenyl)benzamide, these factors could include pH, temperature, and the presence of other compounds. Specific information on how these factors influence this compound’s action is currently lacking .

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNOBHNBCHZOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190876 | |

| Record name | Benzamide, N-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3743-28-0 | |

| Record name | Benzamide, N-(3-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

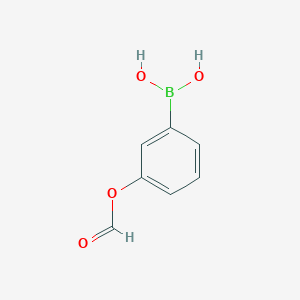

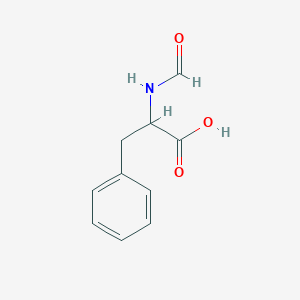

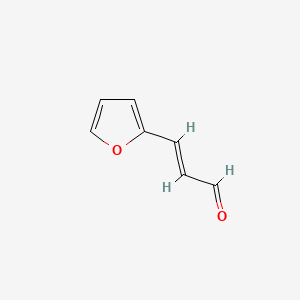

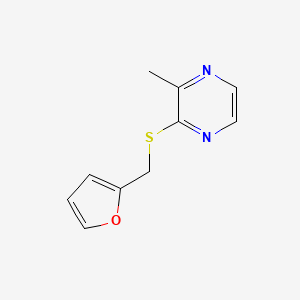

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.